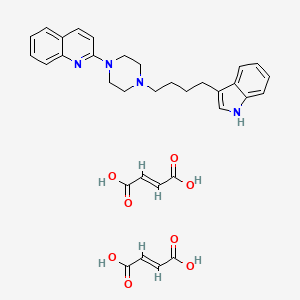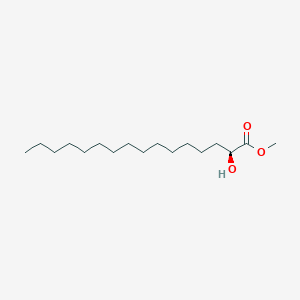
lithium;4,4-dimethylpent-2-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;4,4-dimethylpent-2-yne is an organic compound with the molecular formula C7H12Li It is a lithium salt of 4,4-dimethylpent-2-yne, which is an alkyne characterized by a carbon-carbon triple bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,4-dimethylpent-2-yne typically involves the deprotonation of 4,4-dimethylpent-2-yne using a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or cyclohexane to ensure the solubility of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reactors, automated systems for handling reactive intermediates, and stringent control of reaction conditions to ensure safety and consistency.
化学反応の分析
Types of Reactions
Lithium;4,4-dimethylpent-2-yne undergoes various types of chemical reactions, including:
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride), leading to the formation of dihaloalkanes or haloalkenes.
Substitution Reactions: The lithium atom can be replaced by other electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a solvent such as dichloromethane.
Hydrohalogenation: Hydrogen halides (e.g., HCl, HBr) in an inert solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Major Products
Dihaloalkanes: From halogenation reactions.
Haloalkenes: From hydrohalogenation reactions.
Ketones and Carboxylic Acids: From oxidation reactions.
Alkanes and Alkenes: From reduction reactions.
科学的研究の応用
Lithium;4,4-dimethylpent-2-yne has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Organometallic Chemistry: The compound is used to study the reactivity and mechanisms of organolithium compounds.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of lithium;4,4-dimethylpent-2-yne involves the interaction of the lithium cation with the π-electrons of the alkyne. This interaction stabilizes the compound and makes it highly reactive towards electrophiles. The lithium cation can also coordinate with other ligands, influencing the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
4,4-Dimethylpent-2-yne: The parent alkyne without the lithium cation.
Lithium Acetylide: A simpler lithium-alkyne compound with a similar reactivity profile.
Lithium Phenylacetylide: Another lithium-alkyne compound with an aromatic substituent.
Uniqueness
Lithium;4,4-dimethylpent-2-yne is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically demanding molecules.
特性
CAS番号 |
74317-35-4 |
|---|---|
分子式 |
C7H11Li |
分子量 |
102.1 g/mol |
IUPAC名 |
lithium;4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H11.Li/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChIキー |
AMIAVKSDYGVVHT-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)(C)C#C[CH2-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


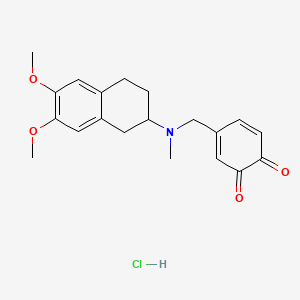

![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)



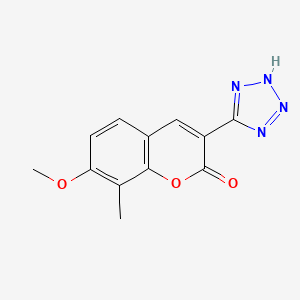
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
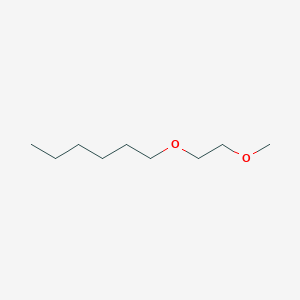
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
silane](/img/structure/B14435797.png)

